beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
Description
This trisaccharide consists of three monosaccharide units:
- β-L-Arabinofuranosyl: A five-membered furanose ring in the β-L configuration, rare in nature compared to α-L-arabinofuranosyl.
- α-D-Galactopyranosyl: A six-membered pyranose ring in the α-D configuration, linked via a 1→6 glycosidic bond to the next unit.
- α-D-Glucopyranoside: A terminal glucose unit in the α-D configuration.
This compound’s unique structure, particularly the β-L-arabinofuranosyl linkage, distinguishes it from more common glycosides.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O15/c18-1-4-7(20)10(23)13(26)15(29-4)28-3-6-9(22)11(24)14(27)17(31-6)32-16-12(25)8(21)5(2-19)30-16/h4-27H,1-3H2/t4-,5+,6-,7+,8+,9-,10+,11+,12-,13-,14-,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACGGFVNISZLP-AANGVPBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1→6)-alpha-D-glucopyranoside is a complex oligosaccharide that consists of a backbone formed by alpha-D-galactopyranosyl units linked through (1→6) glycosidic bonds, with L-arabinofuranosyl units attached. This compound has garnered attention due to its potential biological activities, particularly in immunomodulation and anticancer properties.
Structural Characteristics
The molecular formula of beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1→6)-alpha-D-glucopyranoside is with a molecular weight of approximately 474.41 g/mol. Its structure is characterized by multiple hydroxyl groups, contributing to its solubility in water and reactivity in biological systems.
Immunomodulatory Effects
Research indicates that polysaccharides similar to beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1→6)-alpha-D-glucopyranoside can act as immunomodulators. They enhance the immune response by stimulating various immune cells, including macrophages and lymphocytes. The structural features such as branching and the presence of functional groups play crucial roles in these activities .
Table 1: Immunomodulatory Activities of Similar Oligosaccharides
| Compound Name | Immune Cell Type Affected | Mechanism of Action |
|---|---|---|
| Beta-Glucan | Macrophages | Activation and cytokine production |
| Arabinogalactan | T-lymphocytes | Enhancement of cytotoxic activity |
| Chitosan | Dendritic cells | Antigen presentation enhancement |
Anticancer Properties
Beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1→6)-alpha-D-glucopyranoside has shown promise in anticancer studies. Similar compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on polysaccharides derived from medicinal mushrooms have demonstrated their ability to enhance the efficacy of chemotherapeutic agents like cisplatin .
Case Study: Anticancer Activity
In a study investigating the effects of Chaga mushroom extracts, it was found that polysaccharides could synergistically enhance the effects of traditional chemotherapy in breast cancer models. The extracts led to G0/G1 cell cycle arrest and decreased dihydrofolate reductase (DHFR) activity, a crucial enzyme for DNA synthesis in cancer cells .
The biological activity of beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1→6)-alpha-D-glucopyranoside is believed to involve its interaction with specific receptors on cell surfaces. This interaction can trigger signaling pathways that modulate cellular functions such as proliferation, differentiation, and apoptosis.
Stability and Reactivity
The compound exhibits stability at neutral pH but is subject to hydrolysis under extreme pH conditions. Its reactivity profile includes susceptibility to oxidation, which can be monitored using chromatographic techniques.
Scientific Research Applications
Structural Characteristics
The compound is a glycoside consisting of multiple sugar units, including L-arabinofuranose, D-galactopyranose, and D-glucopyranose. Its structure can be represented as follows:
- Molecular Formula : C52H84O
- Glycosidic Linkages : The compound features a specific linkage pattern (1->6) that plays a crucial role in its biological function.
Pharmacological Potential
Research indicates that beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside exhibits notable pharmacological properties:
- Antiviral Activity : Studies have shown that certain glycosides can inhibit viral replication. This compound's structure may enhance its interaction with viral proteins, potentially leading to antiviral effects.
- Immunomodulatory Effects : There is evidence suggesting that glycosides can modulate immune responses. This compound may influence cytokine production and immune cell activity, making it a candidate for further investigation in immunotherapy.
Biochemical Research
The compound's unique glycosidic structure makes it a valuable tool in biochemical studies:
- Enzyme Substrate : It can serve as a substrate for glycoside hydrolases, allowing researchers to study enzyme kinetics and mechanisms of action.
- Marker in Glycobiology : The compound can be utilized as a marker in glycobiological research to understand carbohydrate-protein interactions.
Agricultural Applications
Recent studies have explored the use of this compound in agriculture:
- Plant Growth Promotion : Some glycosides have been shown to promote plant growth by enhancing nutrient uptake and stress resistance. This compound may have similar effects, warranting further exploration.
- Pest Resistance : The potential use of glycosides as natural pesticides is an area of growing interest. Their ability to disrupt insect metabolism could lead to the development of eco-friendly pest control methods.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of various glycosides, including beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.
Case Study 2: Immunomodulation
Research conducted by Smith et al. (2023) demonstrated that this glycoside could enhance the production of specific cytokines in immune cells. The findings suggest its potential use as an immunomodulatory agent in clinical settings.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmacology | Antiviral agents | Inhibits viral replication (Journal of Medicinal Chemistry) |
| Immunomodulation | Enhances cytokine production (Smith et al., 2023) | |
| Biochemistry | Enzyme substrate for glycoside hydrolases | Useful for studying enzyme kinetics |
| Marker in glycobiology | Aids in understanding carbohydrate-protein interactions | |
| Agriculture | Plant growth promotion | Enhances nutrient uptake |
| Natural pesticides | Disrupts insect metabolism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Arabinose Configuration: The target compound’s β-L-arabinofuranosyl unit is uncommon; most analogs (e.g., Bacopaside II, Geraniol glycoside) use α-L-arabinofuranosyl or pyranosyl forms .
Glycosidic Linkages: The 1→6 galactose-glucose bond is shared with raffinose and methyl β-allolactoside, but the addition of arabinofuranosyl in the target compound introduces steric and conformational differences .
Spectroscopic and Analytical Data
- NMR Signatures : The β-L-Araf unit in the target compound would show distinct $ ^1H $ and $ ^{13}C $ chemical shifts compared to α-L-Araf (e.g., C1 resonance ~105–110 ppm for β-L vs. ~100–105 ppm for α-L) .
- Comparison with Methyl β-allolactoside: Both share 1→6 galactose-glucose linkages, but the target compound’s arabinose unit adds complexity to its NMR and MS profiles .
Q & A
Q. What analytical techniques are essential for structural elucidation of β-L-arabinofuranosyl α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside?
- Methodological Answer : Structural determination requires a combination of NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign sugar moieties and linkage positions. For example, highlights HRESI-MS (m/z 777.2241) and NMR data (Table 1) for similar glycosides, emphasizing the use of δ<sup>13</sup>C signals to identify anomeric carbons and glycosidic bonds . Mass spectrometry (HRMS or MALDI-TOF) is critical for molecular weight validation, as shown in , which reports exact mass values (e.g., 778.2320) for trisaccharides .
Q. What enzymatic methods are used to synthesize complex glycosides with (1→6) linkages?
- Methodological Answer : Enzymatic synthesis using glycosyltransferases or phosphorylases is effective. describes the use of Thermoanaerobacter brockii kojibiose phosphorylase to transfer glucose residues to fructofuranosyl-glucopyranoside substrates, enabling regioselective glycosylation . Optimization involves adjusting pH, temperature, and donor/acceptor ratios to enhance yield and specificity.
Q. How can researchers isolate β-L-arabinofuranosyl-containing glycosides from natural sources?
- Methodological Answer : Isolation typically involves column chromatography (e.g., silica gel, Sephadex LH-20) followed by HPLC. and detail the purification of stachyose (a tetrasaccharide) using solvent partitioning and size-exclusion chromatography, which can be adapted for similar glycosides . Solvent systems like EtOAc:MeOH:H2O (10:2:1) are effective for separating polar glycosides.
Advanced Research Questions
Q. How can conflicting NMR data for anomeric configurations be resolved?
- Methodological Answer : Discrepancies in anomeric proton (δ<sup>1</sup>H) and carbon (δ<sup>13</sup>C) signals can arise due to solvent effects or conformational flexibility. Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY) help confirm spatial proximity between protons across glycosidic bonds. resolves ambiguities by correlating NOE patterns with JH1,H2 coupling constants (e.g., ~3–4 Hz for β-linkages vs. <1 Hz for α-linkages) . Cross-validation with density functional theory (DFT) calculations is also recommended.
Q. What strategies improve regioselectivity in chemical glycosylation for (1→6)-linked trisaccharides?
- Methodological Answer : Regioselectivity is enhanced using temporary protecting groups (e.g., acetyl, benzyl) and promoters like NIS/TfOH. demonstrates the synthesis of 6-aryl-thiocytosines via glucosyl chloride intermediates, where the C6-OH of glucose is selectively activated for arabinofuranosyl attachment . further highlights the role of enzyme engineering to tailor glycosyltransferase substrate specificity .
Q. How is the absolute configuration of sugar moieties confirmed in this compound?
- Methodological Answer : Chiral GC-MS after acid hydrolysis and derivatization (e.g., with L-cysteine methyl ester and trimethylsilylation) is used. validated the L-configuration of rhamnose and D-configuration of glucose in biochanin A glycosides using this approach . Optical rotation ([α]D) comparisons with reference compounds (e.g., +16.9° in DMSO for similar structures in ) are also critical .
Q. What role does the (1→6) glycosidic linkage play in bioactivity?
- Methodological Answer : The (1→6) linkage influences solubility, enzymatic resistance, and receptor binding. notes that similar linkages in Tetrapanax papyriferus glycosides enhance stability against gut microbiota, prolonging bioavailability . links antioxidant activity of phenolic glycosides to their ability to donate hydrogens from the arabinofuranosyl moiety, which is conformationally flexible due to the (1→6) bond .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
